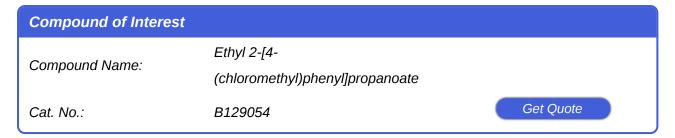


An In-depth Technical Guide on Ethyl 2-[4-(chloromethyl)phenyl]propanoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-[4-(chloromethyl)phenyl]propanoate is a key chemical intermediate with significant relevance in the pharmaceutical industry. Its structural features make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, its role as a crucial intermediate in drug development, and a summary of its spectral characteristics. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

The IUPAC name for the compound is **ethyl 2-[4-(chloromethyl)phenyl]propanoate**[1].

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of **Ethyl 2-[4-(chloromethyl)phenyl]propanoate**. The data is compiled from various chemical databases and predictive models.



Property	Value	Source
IUPAC Name	ethyl 2-[4- (chloromethyl)phenyl]propanoa te	[1]
Synonyms	2-(4-CHLOROMETHYL-PHENYL)-PROPIONIC ACID ETHYL ESTER, 4-(Chloromethyl)-alpha-methylbenzeneacetic Acid Ethyl Ester, Ibuprofen Impurity 51	[1][2]
CAS Number	43153-03-3	[1]
Molecular Formula	C12H15ClO2	[1]
Molecular Weight	226.70 g/mol	[1]
Appearance	Pale Yellow Liquid (Predicted)	_
Boiling Point	303.8±22.0 °C (Predicted)	_
Density	1.112±0.06 g/cm³ (Predicted)	_
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate	_

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-[4-(chloromethyl)phenyl]propanoate** is not readily available in peer-reviewed literature, a representative synthesis can be inferred from established chemical transformations and patent literature describing the synthesis of structurally related compounds, such as its methyl ester analogue. The most plausible synthetic routes involve either the chloromethylation of ethyl 2-phenylpropanoate or the esterification of 2-[4-(chloromethyl)phenyl]propanoic acid.

Representative Synthesis Protocol: Chloromethylation of Ethyl 2-phenylpropanoate



This protocol is based on analogous chloromethylation reactions of substituted benzene rings.

Reaction Scheme:



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A representative reaction scheme for the synthesis.

Materials:

- Ethyl 2-phenylpropanoate
- Paraformaldehyde
- Zinc Chloride (anhydrous)
- · Concentrated Hydrochloric Acid
- · Diethyl ether
- · Saturated sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate

Procedure:

- To a stirred solution of ethyl 2-phenylpropanoate in a suitable solvent (e.g., a mixture of concentrated hydrochloric acid and diethyl ether), add paraformaldehyde and anhydrous zinc chloride.
- The reaction mixture is stirred at room temperature for a specified period, typically several hours, while monitoring the progress by thin-layer chromatography (TLC).



- Upon completion, the reaction mixture is quenched with cold water and extracted with diethyl ether.
- The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to afford pure ethyl 2-[4-(chloromethyl)phenyl]propanoate.

Role in Drug Development

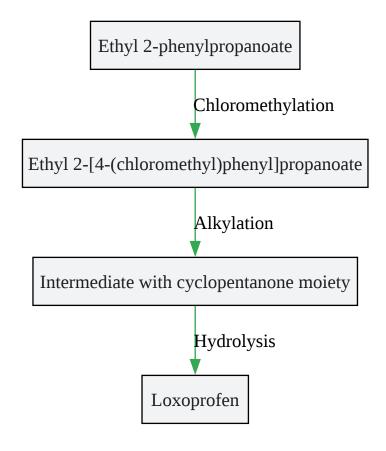
Ethyl 2-[4-(chloromethyl)phenyl]propanoate serves as a critical intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs). Its bifunctional nature, possessing both an ester and a reactive chloromethyl group, allows for further molecular elaboration.

Intermediate in the Synthesis of Loxoprofen

Loxoprofen is a widely used NSAID. The synthesis of loxoprofen can proceed through intermediates derived from **ethyl 2-[4-(chloromethyl)phenyl]propanoate**. The chloromethyl group allows for the introduction of the cyclopentanone moiety, a key structural feature of loxoprofen[3].

The following diagram illustrates the logical workflow for the synthesis of Loxoprofen, highlighting the role of **Ethyl 2-[4-(chloromethyl)phenyl]propanoate** as a key intermediate.





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Workflow for the synthesis of Loxoprofen.

Ibuprofen Related Compound

Ethyl 2-[4-(chloromethyl)phenyl]propanoate is recognized as an impurity in the synthesis of Ibuprofen, another prominent NSAID[1][2]. Its presence as "Ibuprofen Impurity 51" underscores the importance of monitoring and controlling its formation during the manufacturing process of Ibuprofen to ensure the final product's purity and safety.

Spectral Data (Predicted and Comparative)

Experimental spectral data for **Ethyl 2-[4-(chloromethyl)phenyl]propanoate** is not widely published. However, expected spectral characteristics can be predicted based on its structure and comparison with similar compounds.



Spectral Data	Predicted/Comparative Values	
¹ H NMR	* Ethyl group: Triplet (~1.2 ppm, 3H) and a quartet (~4.1 ppm, 2H). * Methyl group (propanoate): Doublet (~1.5 ppm, 3H). * Methine proton (propanoate): Quartet (~3.7 ppm, 1H). * Aromatic protons: Two doublets (~7.2-7.4 ppm, 4H). * Chloromethyl group: Singlet (~4.6 ppm, 2H).	
¹³ C NMR	* Ethyl group: ~14 ppm (CH ₃) and ~61 ppm (CH ₂). * Methyl group (propanoate): ~18 ppm. * Methine carbon (propanoate): ~45 ppm. * Chloromethyl group: ~46 ppm. * Aromatic carbons: ~128-138 ppm. * Carbonyl carbon: ~174 ppm.	
FT-IR (cm ⁻¹)	* C-H stretching (aromatic): ~3000-3100. * C-H stretching (aliphatic): ~2850-3000. * C=O stretching (ester): ~1735. * C=C stretching (aromatic): ~1600 and ~1450. * C-O stretching (ester): ~1150-1250. * C-CI stretching: ~600-800.	
Mass Spectrometry (m/z)	* Molecular Ion (M+): Expected at ~226 and ~228 (due to ³⁵ Cl and ³⁷ Cl isotopes). * Key Fragments: Loss of the ethoxy group (-45), loss of the ethyl group (-29), and fragments corresponding to the chlorobenzyl cation.	

Conclusion

Ethyl 2-[4-(chloromethyl)phenyl]propanoate is a valuable intermediate in pharmaceutical synthesis, particularly for the production of NSAIDs like Loxoprofen. Understanding its chemical properties, synthesis, and spectral characteristics is essential for process optimization, impurity profiling, and the development of new synthetic methodologies in the field of drug development. This guide provides a foundational understanding of this key molecule for researchers and scientists.



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